N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSFNDZAVZQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a nucleophilic substitution reaction using 1-adamantyl bromide.
Coupling with 3,4-dimethoxybenzoyl chloride: The final step involves the coupling of the 1,3,4-thiadiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzamide moiety can be reduced to amines.
Substitution: The methoxy groups on the benzamide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has been studied for its potential to inhibit bacterial growth and combat drug-resistant strains. A study indicated that this compound showed effective activity against several Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the adamantane moiety enhances its lipophilicity, which may contribute to its ability to penetrate cell membranes effectively. In vitro tests revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Thiadiazole derivatives are known for their ability to act as fungicides and insecticides. Preliminary studies have shown that this compound exhibits effective fungicidal properties against various plant pathogens. This could lead to its development as a new class of agricultural chemicals aimed at improving crop yields and protecting plants from diseases .
Material Science
Polymer Chemistry
In material science, compounds like this compound are being explored for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. The unique structure allows for potential applications in creating advanced materials with improved performance characteristics .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Exhibits antimicrobial activity against drug-resistant strains; induces apoptosis in cancer cells; shows anti-inflammatory effects. |
| Agricultural Science | Demonstrates fungicidal properties against plant pathogens; potential use as a pesticide. |
| Material Science | Potential incorporation into polymers for enhanced mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Thiadiazole Derivatives
*Estimated based on structural similarity.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.48 g/mol. The structural features include an adamantane moiety and a thiadiazole ring, which are known to enhance biological activity through various mechanisms.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.48 g/mol |
| LogP | 5.8725 |
| Polar Surface Area | 53.76 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base.
- Introduction of Adamantyl Group : This is achieved through Friedel-Crafts alkylation using adamantane and an appropriate alkylating agent.
- Coupling with Benzamide : The final step involves coupling the thiadiazole derivative with 3,4-dimethoxybenzoyl chloride under suitable reaction conditions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : In a study involving derivatives of adamantane-based thiadiazoles, it was found that many compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives outperformed standard antibiotics like streptomycin and ampicillin .
- Antifungal Activity : The same derivatives were tested against various fungal species and showed antifungal efficacy superior to reference drugs such as bifonazole and ketoconazole .
Table 2: Antimicrobial Efficacy
| Compound ID | Activity Type | Efficacy Against |
|---|---|---|
| Compound 8 | Antibacterial | MRSA, P. aeruginosa |
| Compound 8 | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values suggesting effective growth inhibition at low concentrations .
- Mechanism of Action : Molecular docking studies have suggested that these compounds may induce apoptosis by modulating key apoptotic pathways—specifically up-regulating BAX and down-regulating Bcl-2 proteins .
Table 3: Anticancer Activity Data
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HepG2 | 8 | BAX up-regulation |
| A549 | 5 | Bcl-2 down-regulation |
Case Studies
A notable study focused on the design and synthesis of a series of adamantane-thiadiazole derivatives which demonstrated promising anti-proliferative activity against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells .
Q & A
Q. How do structural analogs (e.g., nitro or fluoro derivatives) compare in target selectivity and off-target effects?
- Comparative Data :
- Selectivity : 4-Nitro analogs inhibit COX-2 (IC₅₀ = 0.8 µM) but activate PPARγ (EC₅₀ = 5 µM), while 3,4-dimethoxy is COX-2 selective (IC₅₀ = 1.2 µM) .
- Off-Target Risks : Fluorinated derivatives show hERG channel inhibition (IC₅₀ = 10 µM) vs. >50 µM for methoxy variants .
- Design Strategy : Introduce polar groups (e.g., -SO₂NH₂) to mitigate hERG liability while retaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
